3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate
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Overview
Description
3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a chemical compound with a unique structure that combines a thiophene ring, a cyclohexyl group, and a fluorophenyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclohexyl group is then introduced through a cyclization reaction, followed by the formation of the carbamate linkage using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamate moiety can produce alcohols.
Scientific Research Applications
3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate: A closely related compound with a carboxamide group instead of an amide group.
3-(4-methylthiophene-2-amido)cyclohexyl (4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 3-(4-methylthiophene-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-[(4-methylthiophene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-12-9-17(26-11-12)18(23)21-15-3-2-4-16(10-15)25-19(24)22-14-7-5-13(20)6-8-14/h5-9,11,15-16H,2-4,10H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIHNJKBLJOKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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